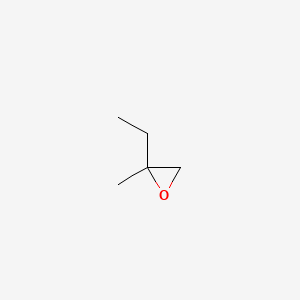

2-Ethyl-2-methyloxirane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, 2-methyl-1-butene can be treated with a peracid, such as m-chloroperbenzoic acid, to yield this compound. The reaction typically occurs under mild conditions and requires careful control of temperature and pH to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation reaction. The process is designed to maximize the conversion of starting materials while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-2-methyloxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the epoxide to alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Acid-Catalyzed Ring-Opening: Using acids like sulfuric acid or hydrochloric acid in aqueous or alcoholic solutions.

Base-Catalyzed Ring-Opening: Employing bases such as sodium hydroxide or potassium hydroxide.

Oxidizing Agents: Utilizing reagents like potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Using agents such as lithium aluminum hydride or sodium borohydride for reduction.

Major Products Formed

Diols: From ring-opening reactions.

Carbonyl Compounds: From oxidation reactions.

Alcohols and Alkanes: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

2-Ethyl-2-methyloxirane serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations:

- Ring-opening reactions: The strained oxirane ring can be opened by nucleophiles (amines, alcohols) to form β-hydroxy esters.

- Substitution reactions: It can undergo nucleophilic substitution, replacing the oxirane ring with other functional groups.

- Oxidation and reduction: The compound can be oxidized to diols or reduced to yield alcohols .

Biological Applications

Research has demonstrated the potential biological activity of this compound:

- Antibacterial Properties: Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics like ciprofloxacin .

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antibacterial Activity | Disk diffusion method | Inhibition comparable to ciprofloxacin |

| Antioxidant Activity | In vitro assays | Significant reduction of reactive oxygen species (ROS) levels |

Medicinal Chemistry

The compound is investigated for its potential use in drug development:

- Precursor for Pharmaceuticals: Its ability to form bioactive compounds makes it valuable in synthesizing new drugs.

Industrial Applications

In industry, this compound is utilized in producing polymers, resins, and plasticizers due to its versatility:

- Polymer Production: It acts as a monomer in epoxy resins and other polymeric materials.

Case Studies

Case Study on Antibacterial Activity:

In a controlled laboratory setting, the antibacterial efficacy of this compound was assessed against various bacterial strains. The results indicated significant inhibition rates, suggesting its potential as a novel antibacterial agent.

Case Study on Antioxidant Activity:

Research explored the antioxidant properties of the compound through various assays measuring ROS levels. The findings revealed that treatment with this compound markedly reduced oxidative stress markers in cellular models.

Mécanisme D'action

The mechanism of action of 2-ethyl-2-methyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propylene Oxide: Another member of the oxirane family, with a simpler structure and similar reactivity.

1,2-Epoxybutane: A closely related compound with a four-carbon backbone.

Styrene Oxide: An aromatic epoxide with distinct reactivity due to the presence of the phenyl group.

Uniqueness

2-Ethyl-2-methyloxirane is unique due to its branched structure, which imparts different steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in both research and industrial applications.

Activité Biologique

2-Ethyl-2-methyloxirane, also known as ethyl methyloxirane, is a cyclic ether with the molecular formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and relevant case studies.

- Molecular Structure : this compound is characterized by a three-membered ring structure which contributes to its reactivity.

- Physical Properties : It is a colorless liquid at room temperature with a boiling point of approximately 100°C.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to epoxides, including this compound. Research indicates that certain epoxides can exhibit selective cytotoxicity against cancer cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Mouse Melanoma (B16) | 14.34 |

| Murine Colon Carcinoma | 4.11 |

| Human Liver Carcinoma | 16.36 |

| Human Breast Cancer | 19.46 |

The above table summarizes the inhibitory concentration (IC50) values for various cancer cell lines treated with extracts containing epoxide compounds similar to this compound. The results suggest that these compounds can selectively inhibit tumor cell growth while exhibiting relatively low toxicity towards normal cells, as indicated by an IC50 value greater than 750 µg/mL for mouse spleen cells .

Antioxidant Properties

Antioxidant activity has been observed in various derivatives of epoxide compounds. The structure-activity relationship indicates that modifications in the molecular structure can enhance antioxidant properties, potentially providing protective effects against oxidative stress-related diseases .

Toxicological Profile

The toxicological assessment of this compound reveals concerns regarding its safety profile. It has been classified under hazardous substances due to potential respiratory irritations and other adverse health effects upon exposure .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of epoxide derivatives demonstrated significant antitumor activity against multiple cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound. The results confirmed that higher concentrations led to increased apoptosis in cancer cells, suggesting a mechanism of action that could be explored for therapeutic applications .

Case Study 2: Environmental Impact

Research on the environmental implications of using chemicals like this compound in industrial applications has raised awareness about their potential impacts on human health and ecosystems. The compound's persistence and bioaccumulation potential necessitate further investigation into safer alternatives or mitigation strategies during its use in manufacturing processes .

Propriétés

IUPAC Name |

2-ethyl-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXUQPKFNQQQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952507 | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-63-7 | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30095-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030095637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.